Carvedilol is a non-selective beta-adrenoceptor antagonist with multiple actions that make it an effective treatment for various cardiovascular conditions, including hypertension, angina, and heart failure. It is distinguished from other beta-blockers by its additional vasodilatory effects due to alpha1-adrenergic blockade and its potent antioxidant properties. Among its metabolites, the hydroxylated analog known as 5'-Hydroxyphenyl Carvedilol has garnered attention for its exceptional pharmacological properties, which include enhanced antioxidant protection and potential benefits in heart failure treatment126.
Carvedilol and its hydroxylated analogs, including 5'-Hydroxyphenyl Carvedilol, have been extensively studied for their role in cardiology, particularly in the treatment of heart failure. Their ability to reduce cardiac workload, oxygen consumption, and oxidative stress, as well as to prevent apoptosis and cardiac remodeling, makes them valuable in managing chronic heart conditions26.
The antioxidant properties of 5'-Hydroxyphenyl Carvedilol have implications in nephrology, as demonstrated by its ability to protect against glomerulosclerosis in the remnant kidney model. This suggests a potential role in the treatment of chronic kidney disease, where oxidative stress is a contributing factor4.
The unique pharmacological profile of carvedilol, including its metabolite 5'-Hydroxyphenyl Carvedilol, has been the subject of extensive research. Its dual action as a beta-adrenoceptor antagonist and vasodilator, along with its calcium channel antagonist properties at higher concentrations, provides a multifaceted approach to treating hypertension and associated cardiovascular disorders7.
At the molecular level, carvedilol's ability to stimulate beta-arrestin signaling, despite its inverse efficacy for G(s)-dependent adenylyl cyclase, presents a unique mechanism of beta-blocker action. This signaling pathway may contribute to the therapeutic efficacy of carvedilol and its analogs in heart failure treatment8.
5'-Hydroxyphenyl Carvedilol is derived from the metabolism of Carvedilol, which is extensively metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6. It has been identified as one of several active metabolites that contribute to the therapeutic effects of Carvedilol . The compound is classified as an active pharmaceutical ingredient and has been studied for its potential benefits in enhancing the efficacy and safety profile of Carvedilol therapy.
The synthesis of 5'-Hydroxyphenyl Carvedilol generally involves hydroxylation reactions targeting the phenolic group of Carvedilol. Several methods have been reported:
The molecular structure of 5'-Hydroxyphenyl Carvedilol consists of a complex arrangement featuring:
The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacokinetic and pharmacodynamic profiles .
5'-Hydroxyphenyl Carvedilol participates in several chemical reactions, primarily related to its metabolism and interaction with biological systems:
The mechanism of action for 5'-Hydroxyphenyl Carvedilol involves:
The physical and chemical properties of 5'-Hydroxyphenyl Carvedilol include:
5'-Hydroxyphenyl Carvedilol has several scientific applications:
The metabolite 5'-Hydroxyphenyl Carvedilol is systematically named as 3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol [4] [9]. Its molecular formula is C₂₄H₂₆N₂O₅, with a molecular weight of 422.47 g/mol [2] [4]. The compound features a secondary amine, a carbazole ring, and a phenolic hydroxyl group introduced via oxidative demethylation of the parent carvedilol’s 4-methoxyphenyl moiety [2] [9]. Like carvedilol, it retains a chiral center at the 2-hydroxypropyl linker but is typically studied as a racemate due to synthetic and metabolic origins [3] [6].
Structurally, 5'-Hydroxyphenyl Carvedilol differs from carvedilol (C₂₄H₂₆N₂O₄) through the replacement of a methoxy group (–OCH₃) with a phenolic hydroxyl (–OH) on the phenyl ring (Table 1) [4] [9]. This modification reduces steric bulk and enhances hydrogen-bonding capacity. Crystallographic data for carvedilol salts (e.g., DL-mandelate) reveal protonation at the aliphatic secondary amine, forming N⁺–H···O¯ bonds [3] [10]. While direct crystal structures of 5'-Hydroxyphenyl Carvedilol are unreported, its phenolic group likely facilitates stronger intermolecular interactions than carvedilol’s methoxy group, influencing solubility and crystal packing.
Table 1: Structural Comparison with Carvedilol
Feature | Carvedilol | 5'-Hydroxyphenyl Carvedilol |
---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₄H₂₆N₂O₅ |
Molecular Weight | 406.47 g/mol | 422.47 g/mol |
R Group (Phenyl Ring) | –OCH₃ (Methoxy) | –OH (Phenolic Hydroxyl) |
Key Functional Groups | Secondary amine, Carbazole, Methoxy | Secondary amine, Carbazole, Phenolic hydroxyl |
As a carvedilol metabolite, 5'-Hydroxyphenyl Carvedilol exhibits pH-dependent solubility due to ionizable groups: the phenolic hydroxyl (predicted pKa ~10.0) and the aliphatic amine (pKa ~9.8) [7] [9]. Its logP (partition coefficient) is estimated at 3.83, marginally lower than carvedilol’s logP of 4.12, reflecting increased hydrophilicity from the phenolic group [9]. Equilibrium solubility in aqueous buffers remains unquantified, but its enhanced polarity suggests improved dissolution over carvedilol—mirroring trends observed in carvedilol salts (e.g., DL-mandelate’s 10.7-fold higher intrinsic dissolution rate) [3] [10].
Direct thermal analysis of 5'-Hydroxyphenyl Carvedilol is absent in literature. However, studies on carvedilol salts provide insights: DL-mandelate salt shows a melting endotherm at 101.2°C, while adipate and succinate solvates decompose upon ethanol desolvation at 70–150°C [3] [7]. The metabolite’s phenolic group may stabilize crystal lattices via hydrogen bonding, analogous to carboxylate interactions in carvedilol salts. Such interactions typically enhance thermal resilience, though decomposition likely occurs before melting due to complex aromatic structures [6] [7].
5'-Hydroxyphenyl Carvedilol is accessible via:
Table 2: Deuterated Synthesis for Research Applications
Deuterated Product | Molecular Formula | Synthetic Approach | Application |
---|---|---|---|
5'-Hydroxyphenyl Carvedilol-d₅ | C₂₄H₂₁D₅N₂O₅ | Deuterium incorporation at aliphatic chain | Isotopic tracing in metabolism |
Racemic synthesis dominates due to:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: